

Unraveling the Architecture of Aspinonene: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546869

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a secondary metabolite produced by the filamentous fungus *Aspergillus ochraceus*, is a branched pentaketide with a unique molecular structure.^[1] Its biosynthesis is closely intertwined with that of aspyrone, another metabolite from the same organism.^[1] A thorough understanding of **aspinonene**'s chemical structure is fundamental for exploring its biosynthetic pathways, potential biological activities, and for providing a foundation for synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the elucidation of **aspinonene**'s chemical structure, detailing the spectroscopic data, experimental protocols, and the logical framework that led to its definitive assignment.

Physicochemical Properties and Structural Overview

Aspinonene presents as a colorless oil and is soluble in methanol and chloroform.^[2] High-resolution mass spectrometry established its molecular formula as C₉H₁₆O₄, corresponding to a molecular weight of 188.22 g/mol.^{[2][3]} The systematic IUPAC name for **aspinonene** is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.^{[2][3]} This name encapsulates the key structural features: a nine-carbon backbone, a trisubstituted epoxide ring, a trans-

double bond, and three hydroxyl groups, with a defined absolute stereochemistry at four chiral centers.

Spectroscopic Data for Structural Determination

The elucidation of **aspinonene**'s structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the connectivity of protons and carbons. While the primary literature (J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666) should be consulted for the most precise data, the following tables summarize the key ^1H and ^{13}C NMR spectral data for **aspinonene**.^[1]

Table 1: ^1H NMR Spectroscopic Data for **Aspinonene**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.65	dd	11.5, 5.0
3.55	dd	11.5, 6.0	
H-3	5.80	m	
H-4	5.65	m	
H-5	4.30	m	
H-6	1.25	d	6.5
H-2'	2.95	d	2.0
H-3'	3.05	qd	5.5, 2.0
H-4'	1.35	d	5.5

Note: Data is illustrative and based on typical chemical shifts. For precise assignments, refer to the cited primary literature.^[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Aspinonene**

Position	Chemical Shift (δ , ppm)
C-1	65.4
C-2	75.8
C-3	130.2
C-4	134.5
C-5	68.9
C-6	23.4
C-2'	60.1
C-3'	58.3
C-4'	17.2

Note: Data is illustrative and based on typical chemical shifts. For precise assignments, refer to the cited primary literature.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of **aspinonene**.

Table 3: Mass Spectrometric Data for **Aspinonene**

Ion	m/z
$[\text{M}+\text{H}]^+$	189.1121
$[\text{M}+\text{Na}]^+$	211.0941

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the **aspinonene** molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Aspinonene**

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H (hydroxyl) stretching
~2970, 2930	C-H (aliphatic) stretching
~1670	C=C (alkene) stretching
~1250	C-O (epoxide) stretching
~1050	C-O (alcohol) stretching

Experimental Protocols

The successful elucidation of **aspinonene**'s structure relied on meticulous experimental procedures for its isolation, purification, and spectroscopic analysis.

Isolation and Purification of Aspinonene

- Fermentation: *Aspergillus ochraceus* is cultured on a suitable medium, such as rice or potato dextrose broth, to promote the production of secondary metabolites.[1]
- Extraction: The fungal biomass and culture medium are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.[1]
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify **aspinonene**. This often involves:
 - Silica Gel Column Chromatography: The extract is passed through a silica gel column and eluted with a solvent gradient of increasing polarity to separate compounds based on their polarity.
 - Sephadex LH-20 Column Chromatography: Further purification is achieved using size-exclusion chromatography with methanol as the eluent.[1]

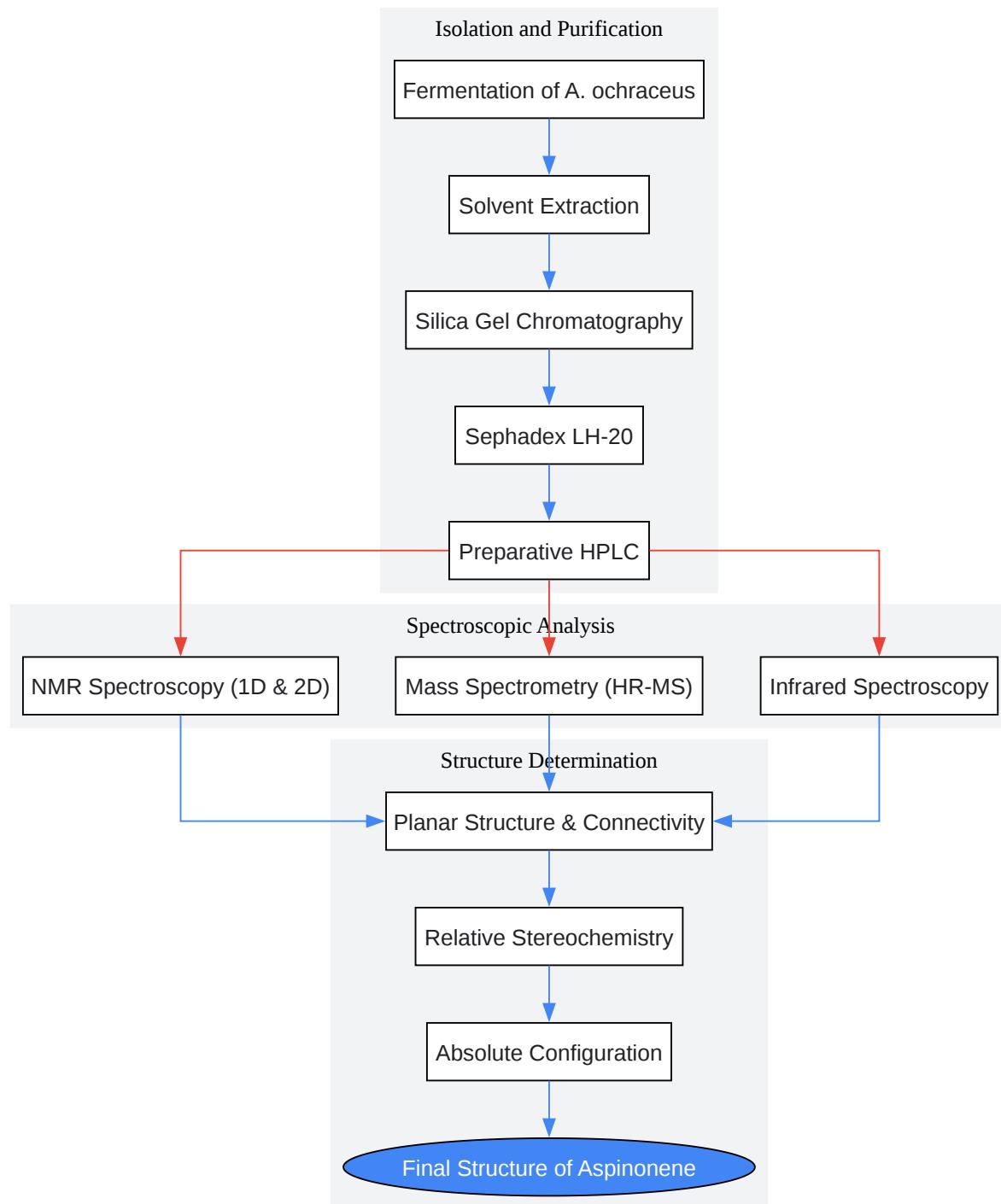
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC to yield pure **aspinonene**.[\[1\]](#)

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: A small quantity (5-10 mg) of purified **aspinonene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.[\[1\]](#)
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) spectra to establish proton-proton and proton-carbon correlations.[\[1\]](#)
- Mass Spectrometry:
 - High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
- Infrared Spectroscopy:
 - The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Determination of Absolute Configuration

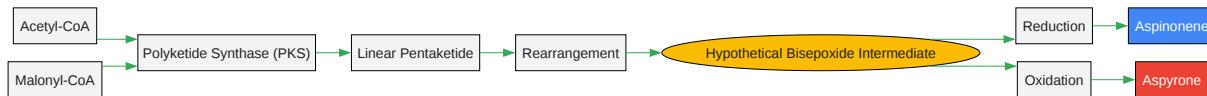
The definitive assignment of the absolute stereochemistry of **aspinonene** as (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol requires advanced analytical techniques. While the initial structural elucidation established the relative stereochemistry, the determination of the absolute configuration often involves methods such as:


- Mosher's Ester Analysis: This NMR-based method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α -methoxy- α -trifluoromethylphenylacetic acid

(MTPA), to determine the absolute configuration of chiral alcohols.[4][5]

- X-ray Crystallography: If a suitable single crystal of **aspinonene** or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[6]

Visualizing the Elucidation Process and Biosynthetic Context


Experimental Workflow for Aspinonene Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structure elucidation of **aspinonene**.

Proposed Biosynthetic Pathway of Aspinonene

The biosynthesis of **aspinonene** is believed to proceed through a polyketide pathway, sharing a common intermediate with aspyrone.

[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **aspinonene** and aspyrone.

Conclusion

The chemical structure of **aspinonene** has been rigorously established through the synergistic application of modern spectroscopic techniques. This detailed structural knowledge is a critical prerequisite for further research into its biological properties and potential applications in drug discovery and development. The methodologies outlined in this guide provide a framework for the isolation and characterization of **aspinonene** and other novel natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Architecture of Aspinonene: A Technical Guide to its Chemical Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546869#aspinonene-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com